3-(3-{4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-1H-indole
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Overview
Description
Synthesis Analysis
Synthesis of related indole derivatives involves complex organic reactions. For instance, reactions of 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones with triethylamine yield imidazo[1,2-a]pyridines and indoles, showcasing a method that could potentially be adapted for the synthesis of the target compound (Khalafy, Setamdideh, & Dilmaghani, 2002). Moreover, reactions involving 2,3-disubstituted indoles provide insights into the formation of imidazole and indole rings, crucial for constructing similar molecular frameworks (Molina, Fresneda, Sánz, Foces-Foces, & Arellano, 1998).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied, with X-ray analysis providing detailed insights. For example, the crystal structure determination of certain hexahydroazocino[4,3-b]indoles reveals intricate details about molecular conformations that can be analogous to the target compound's structural analysis (Street, Harris, Bishop, Heatley, Beddoes, Mills, & Joule, 1987).
Chemical Reactions and Properties
Various chemical reactions relevant to indole derivatives involve rhodium-catalyzed C-H activation/annulation, offering pathways to synthesize complex structures like substituted carbazoles (Zhou, Li, & Wang, 2017). Additionally, the synthesis of imidazo[1,5-a]indol-3-ones through C-H allenylation/annulation highlights the diversity of chemical reactions that can be applied to similar molecules (Zhu, Yao, Huang, & Cui, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(1H-indol-3-yl)-1-[4-[1-(2-methoxyethyl)imidazol-2-yl]piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-28-15-14-26-13-10-23-22(26)17-8-11-25(12-9-17)21(27)7-6-18-16-24-20-5-3-2-4-19(18)20/h2-5,10,13,16-17,24H,6-9,11-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJOHXGNTWSSGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CN=C1C2CCN(CC2)C(=O)CCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-{4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-1H-indole |
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